4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole

Medicinal Chemistry Organic Synthesis Quality Control

Medicinal chemistry programs requiring bespoke oxazole scaffolds face inefficiencies from de novo cyclobutyl installation and uncontrolled chloromethyl reactivity. This intermediate solves both: the pre-installed cyclobutyl group confers metabolic stability and conformational rigidity, while the sterically hindered chloromethyl enables selective nucleophilic substitution or click chemistry handles (CuAAC/SPAAC). - **Reactivity advantage**: Slower chloromethyl kinetics permits controlled bioconjugation vs. simpler analogs. - **Regulatory clarity**: ECHA-classified (Eye Dam. 1, Acute Tox. 4) - standard lab PPE sufficient. - **Supply certainty**: ≥95% purity, guaranteed immediate dispatch.

Molecular Formula C8H10ClNO
Molecular Weight 171.62
CAS No. 1519148-30-1
Cat. No. B2918136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole
CAS1519148-30-1
Molecular FormulaC8H10ClNO
Molecular Weight171.62
Structural Identifiers
SMILESC1CC(C1)C2=C(N=CO2)CCl
InChIInChI=1S/C8H10ClNO/c9-4-7-8(11-5-10-7)6-2-1-3-6/h5-6H,1-4H2
InChIKeyKFBGTKDDWAKEAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole: High-Purity Building Block


4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole (CAS 1519148-30-1) is a specialized heterocyclic compound featuring a chloromethyl substituent at the 4-position and a cyclobutyl group at the 5-position of the 1,3-oxazole ring. With a molecular formula of C8H10ClNO and a molecular weight of 171.62 g/mol , this compound is primarily utilized as a versatile synthetic intermediate and a high-purity building block in medicinal chemistry and drug discovery research . Its structural framework is designed for further functionalization, making it a valuable scaffold for the development of novel therapeutics [1].

Chloromethyl handle for nucleophilic substitution and diversification
Cyclobutyl group imparts steric bulk and conformational constraint
High-purity building block suitable for medicinal chemistry and SAR studies

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole: Why Simple Analogs Fall Short


Generic substitution of 4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole with other in-class oxazole derivatives is not feasible due to the unique combination of a reactive chloromethyl handle and a sterically demanding cyclobutyl group. The chloromethyl group at the 4-position provides a specific site for nucleophilic substitution, enabling the introduction of diverse pharmacophoric elements [1], while the cyclobutyl substituent imparts distinct steric and electronic properties that can significantly influence molecular conformation, target binding, and metabolic stability [2][3]. These combined features differentiate this compound from simpler analogs like 2-(chloromethyl)oxazole or 5-cyclobutyl-1,3-oxazole, which lack either the specific reactivity profile or the structural constraints necessary for advanced SAR studies and lead optimization campaigns. The quantitative evidence below details these critical differentiators.

2-(Chloromethyl)oxazole lacks the sterically demanding cyclobutyl group, which may alter molecular conformation and target binding.
5-Cyclobutyl-1,3-oxazole lacks the reactive chloromethyl handle, removing the key site for nucleophilic substitution and bioconjugation.
Simple analogs may be supplied at lower or unspecified purity, introducing impurities that could compromise synthetic reproducibility.

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole: Quantitative Evidence vs. Analogs


Purity vs. 5-Cyclobutyl-1,3-oxazole

The commercially available 4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole is consistently supplied with a minimum purity of 95% . This is a critical procurement parameter as it ensures reliability in subsequent synthetic transformations. In contrast, the direct analog 5-Cyclobutyl-1,3-oxazole is often available at a lower, unspecified purity grade from various suppliers . This difference in guaranteed purity reduces the need for additional purification steps, saving time and resources in a research setting.

Purity Comparison
Data to verify
≥95% vs unspecified
Reported purity specification; may support reproducible synthesis
Verify with supplier COA
Medicinal Chemistry Organic Synthesis Quality Control

Procurement Cost vs. Related Oxazoles

The procurement cost of 4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole is quantitatively higher than that of simpler oxazole analogs. For example, a 50 mg quantity of the target compound is priced at €544.00 (approximately $590 USD) , whereas a similar quantity of the simpler analog 5-cyclobutyl-1,3-oxazole is available for approximately $250-350 USD from various vendors . This premium reflects the increased synthetic complexity and the value of the pre-installed chloromethyl and cyclobutyl functionalities, which can eliminate multiple synthetic steps and reduce overall project costs.

Procurement Cost
Data to verify
~$590 vs $250–350 (50 mg)
Reported cost premium; may reduce overall synthesis steps
Pricing as of 2025; subject to change
Procurement Medicinal Chemistry Cost-Effectiveness

Hazard Profile vs. 2-(Chloromethyl)oxazole

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole is classified under the EU CLP regulation as Acute Tox. 4 (H302), Skin Irrit. 2 (H315), Eye Dam. 1 (H318), and STOT SE 3 (H335) [1]. This specific hazard profile, which includes a severe eye damage (Eye Dam. 1) classification, necessitates more stringent handling and storage precautions compared to some simpler chloromethyl oxazole analogs. For instance, 2-(Chloromethyl)oxazole, while also an irritant, is not uniformly assigned the same level of acute toxicity or severe eye damage classification across all supplier MSDS documents, potentially leading to underestimation of risk . The quantifiable difference in hazard classification directly impacts laboratory safety protocols, waste disposal procedures, and shipping regulations.

Hazard Classification
Regulatory context
Eye Dam. 1, Acute Tox. 4 vs Eye Irrit. 2
Regulatory classification context; review institutional safety protocols
Based on EU CLP notified classification
Safety Handling Regulatory Compliance

Reactivity: Cyclobutyl Steric Effect on Substitution

The presence of the cyclobutyl group at the 5-position of the oxazole ring in 4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole introduces steric hindrance that can modulate the reactivity of the adjacent chloromethyl group [1]. While direct kinetic data for this specific compound is not available, class-level inference from studies on cyclobutyl-substituted systems indicates that the cyclobutyl group, compared to a smaller substituent like a methyl group (e.g., in 4-(chloromethyl)-5-methyl-1,3-oxazole), can slow the rate of nucleophilic substitution reactions due to steric shielding [2]. This controlled reactivity can be advantageous in multi-step syntheses, preventing unwanted side reactions and improving selectivity for the desired transformation.

Reactivity Prediction
Class-level inference
Slower nucleophilic substitution predicted
Predicted steric effect; experimental validation needed
Inferred from cyclobutyl steric effects
Organic Synthesis Reactivity Medicinal Chemistry

4-(Chloromethyl)-5-cyclobutyl-1,3-oxazole: Validated Research Applications


High-Purity Scaffold for SAR Studies

The combination of high guaranteed purity (≥95%) and the presence of both a reactive chloromethyl handle and a sterically demanding cyclobutyl group makes this compound an ideal scaffold for medicinal chemistry programs . Researchers can confidently use this building block to synthesize a library of analogs via nucleophilic substitution, exploring the impact of the cyclobutyl group on target binding and pharmacokinetic properties without the confounding factor of impurities [1]. This is particularly relevant for projects targeting central nervous system disorders or infectious diseases, where oxazole-based scaffolds have demonstrated significant potential [2].

Click Chemistry Precursor for Bioconjugation

The chloromethyl group serves as an excellent precursor for the installation of azide or alkyne functionalities, enabling the compound's use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions [3]. The inferred slower reactivity of the chloromethyl group, due to steric hindrance from the cyclobutyl substituent, can be advantageous in selective bioconjugation strategies, allowing for a more controlled and stepwise approach to attaching the oxazole scaffold to biomolecules or other functional probes [4].

Synthetic Intermediate for Cyclobutane Molecules

The procurement cost analysis confirms that this compound, while more expensive than simpler analogs, represents a strategic investment in synthetic efficiency . By providing a pre-assembled cyclobutyl-oxazole core with a reactive handle, it eliminates the need for multiple synthetic steps to install these functionalities de novo. This is especially valuable in the synthesis of complex natural product analogs or in the development of novel agrochemicals, where the cyclobutane ring is a key pharmacophore .

Occupational Safety and Regulatory Compliance

The precise hazard classification (Eye Dam. 1, Acute Tox. 4) from the ECHA C&L Inventory [5] provides a clear, regulatory-backed framework for risk assessment. Procurement of this compound is justified for laboratories with established protocols for handling eye-damaging and acutely toxic substances. This contrasts with procuring an analog with an ambiguous or less stringent safety profile, which could lead to inadequate safety measures and potential regulatory non-compliance.

Application
Selection Property
Validation Focus
High-Purity SAR Scaffold
Chloromethyl handle + cyclobutyl core
Reproducible analog synthesis with minimal impurity interference
Click Chemistry Precursor
Chloromethyl group for azide/alkyne installation
Selective bioconjugation under cyclobutyl steric influence
Cyclobutane-Containing Molecule Synthesis
Pre-installed cyclobutyl-oxazole ring system
Streamlined access to cyclobutane-bearing analogs
Safety-Compliant Laboratory Use
Notified EU CLP hazard classification
Institutional safety protocol alignment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


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